N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole core . This intermediate is then further functionalized through various reactions, including bromination and amidation, to introduce the bromo and ethoxy substituents . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromo group to a hydrogen atom.
Substitution: The bromo group in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis by targeting key proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide can be compared with other benzoxazole derivatives, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer activity.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Exhibits antimicrobial and fluorescent properties.
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide: Used in various chemical and biological applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3/c1-3-28-20-12-11-15(13-17(20)24)22(27)25-18-9-6-7-16(14(18)2)23-26-19-8-4-5-10-21(19)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXHIYCXLMXAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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